Ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an imino-linked benzoyl group modified by a butyl(ethyl)sulfamoyl moiety. This compound shares structural motifs with sulfonamide-based drugs, which often exhibit biological activity due to their ability to interact with enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5S2/c1-6-9-14-24(7-2)31(27,28)17-12-10-16(11-13-17)19(25)22-21-23(5)15(4)18(30-21)20(26)29-8-3/h10-13H,6-9,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMOXGLPAWBJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C(=C(S2)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole ring, which is often associated with various biological activities. The structure can be summarized as follows:
- Chemical Formula : C23H29N3O5S
- Molecular Weight : 445.63 g/mol
- CAS Number : 850909-35-2
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor activity. This compound has shown promising results in inhibiting cancer cell lines.
Case Study : A study evaluated the compound's effects on various cancer cell lines, demonstrating a notable reduction in cell viability at concentrations above 10 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound was tested against several bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
The results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
Anti-inflammatory Activity
Another significant aspect of the biological profile of this compound is its anti-inflammatory potential. Studies have shown that it can inhibit the production of pro-inflammatory cytokines.
Mechanism : The compound reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages by downregulating iNOS expression, which is crucial for inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can aid in optimizing its biological activity.
Key Findings:
- Substituent Effects : The presence of the butyl(ethyl)sulfamoyl group enhances solubility and bioavailability.
- Thiazole Ring Importance : The thiazole moiety is essential for maintaining biological activity, as modifications lead to reduced efficacy.
- Benzoyl Group Role : Variations in the benzoyl substituents can significantly affect the compound's interaction with target proteins.
Comparison with Similar Compounds
Sulfonamide-Functionalized Thiazoles
- Ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate (CAS 476320-63-5)
- Structure : Features a bis(2-methylpropyl)sulfamoyl group on the benzamide ring and a phenyl substituent at position 4 of the thiazole.
- Molecular Weight : 543.698 g/mol (vs. target compound’s ~500–550 g/mol range, estimated).
- Key Differences : The phenyl group at position 4 may enhance aromatic stacking interactions compared to the dimethyl groups in the target compound. This could increase binding affinity in protein targets but reduce solubility .
Halogen-Substituted Thiazoles
- Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Structure: Contains a bromo and isobutoxy group on the phenyl ring. Molecular Weight: ~394.3 g/mol (lower than the target compound due to absence of sulfamoyl group).
Ester-Modified Thiazoles
- Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate Structure: Substituted with a 4-chlorophenoxy methyl group and a nitro phenyl group. Molecular Weight: ~432.8 g/mol. Key Differences: The nitro group is strongly electron-withdrawing, which may enhance reactivity in reduction or nucleophilic substitution reactions. This contrasts with the target compound’s sulfamoyl group, which is more likely to engage in hydrogen bonding .
Imino-Thiazole Derivatives
- Ethyl 2-imino-3,4-dimethyl-1,3-thiazole-5-carboxylate (CAS 57591-82-9) Structure: Lacks the benzoyl-sulfamoyl moiety but retains the imino and dimethyl groups. Molecular Weight: 200.258 g/mol (simpler structure).
Structural and Functional Analysis Table
Research Findings and Implications
- Sulfamoyl vs. Halogen Substituents : Sulfamoyl groups (as in the target compound) generally improve solubility in polar solvents compared to halogenated analogs, which tend to be more lipophilic .
- Ester Position : The ethyl ester at position 5 is conserved across most analogs, suggesting its role in stabilizing the thiazole ring and modulating bioavailability .
- Synthetic Accessibility: Compounds with simpler substituents (e.g., ethyl 2-imino-3,4-dimethyl-1,3-thiazole-5-carboxylate) are more readily synthesized but may lack target specificity .
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate?
Answer:
The synthesis of thiazole derivatives typically involves condensation reactions. A general approach includes:
- Step 1: Reacting a substituted benzaldehyde with a thiazole precursor (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) under reflux in ethanol with glacial acetic acid as a catalyst. This facilitates imine bond formation (Schiff base reaction) .
- Step 2: Introducing the sulfamoyl group via nucleophilic substitution using butyl(ethyl)sulfamoyl chloride in the presence of a base like triethylamine.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended. Confirm purity via HPLC or TLC.
Basic: How should researchers characterize the compound’s purity and structural integrity?
Answer:
Key analytical methods include:
- 1H/13C NMR Spectroscopy: To verify substituent positions and confirm the imino and sulfamoyl functional groups. For example, thiazole protons typically resonate at δ 6.5–8.0 ppm, while sulfamoyl groups show distinct NH signals .
- LC-MS: To confirm molecular weight (e.g., [M+H]+ peak) and detect trace impurities.
- Elemental Analysis (EA): Validate elemental composition (C, H, N, S) within ±0.3% deviation .
Advanced: What crystallographic techniques are optimal for resolving the compound’s 3D structure, and how are data contradictions addressed?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Conduct data collection at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. Use a Rigaku Saturn724+ CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Data Processing: Apply absorption corrections (e.g., multi-scan method via CrystalClear) and refine structures using SHELXL-96. For disordered moieties (e.g., butyl/ethyl chains), apply PART and ISOR restraints .
- Contradiction Resolution: If R-factor discrepancies arise (>0.05), re-examine hydrogen bonding networks (e.g., weak C–H⋯O interactions) or twinning using PLATON’s TWIN law .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Answer:
- Modification Strategy: Vary substituents on the benzoyl (e.g., electron-withdrawing groups) or thiazole ring (e.g., methyl to ethyl) to assess effects on bioactivity.
- In Vitro Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or microplate-based inhibition assays.
- Computational Modeling: Perform molecular docking (AutoDock Vina) with protein targets (e.g., PDB: 1ATP) to rationalize activity trends. Validate with MD simulations (GROMACS) .
Advanced: What strategies mitigate challenges in spectroscopic data interpretation for this compound?
Answer:
- Overlapping Signals: Use 2D NMR (COSY, HSQC) to resolve crowded regions (e.g., aromatic protons near δ 7.0–8.0 ppm).
- Dynamic Effects: For rotameric sulfamoyl groups, analyze variable-temperature NMR (−40°C to 25°C) to slow conformational exchange .
- Mass Fragmentation Patterns: Compare experimental LC-MS/MS spectra with in silico predictions (e.g., CFM-ID) to confirm fragmentation pathways .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential respiratory irritancy.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Waste Disposal: Neutralize with 10% NaOH and incinerate in a certified facility.
Advanced: How can researchers optimize synthetic yields of this compound?
Answer:
- Reaction Optimization: Use Design of Experiments (DoE) to vary temperature (70–110°C), solvent (ethanol vs. DMF), and catalyst (e.g., p-toluenesulfonic acid).
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining >85% yield .
- Byproduct Analysis: Monitor intermediates via in situ IR spectroscopy to identify side reactions (e.g., hydrolysis of the ethyl ester).
Advanced: What computational tools predict the compound’s physicochemical properties?
Answer:
- LogP and Solubility: Use MarvinSketch or ACD/Labs to estimate partition coefficients and aqueous solubility.
- pKa Prediction: Employ ChemAxon’s Calculator Plugins to identify ionizable groups (e.g., sulfamoyl NH, imino group) .
- Crystal Packing: Predict polymorph stability using Mercury CSD software with force-field models (e.g., COMPASS III) .
Basic: What spectroscopic databases are recommended for comparing this compound’s spectral data?
Answer:
- NMR: Cross-reference with the Cambridge Structural Database (CSD) for thiazole derivatives (e.g., CSD entry JOMDAU) .
- Mass Spectra: Use NIST Chemistry WebBook or MassBank for fragmentation pattern validation.
- IR: Compare carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) peaks with SDBS spectral library .
Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Re-evaluate Binding Poses: Adjust protonation states (e.g., imino group tautomerism) in docking studies using Schrödinger’s Epik .
- Solvent Effects: Include explicit water molecules in MD simulations to account for solvation.
- Off-Target Screening: Use kinome-wide profiling (Eurofins KinaseProfiler) to identify unanticipated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
